molecular formula C17H28O2S2 B15343874 S-Decyl p-toluenethiosulfonate CAS No. 28519-33-7

S-Decyl p-toluenethiosulfonate

Cat. No.: B15343874
CAS No.: 28519-33-7
M. Wt: 328.5 g/mol
InChI Key: BJWRHSVAOWXOSZ-UHFFFAOYSA-N
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Description

S-Decyl p-toluenethiosulfonate: is a chemical compound that belongs to the class of organosulfur compounds. It is characterized by a decyl group attached to a p-toluenethiosulfonate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Decyl p-toluenethiosulfonate typically involves the reaction of decyl alcohol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: S-Decyl p-toluenethiosulfonate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of corresponding sulfonic acids or sulfonyl chlorides.

  • Reduction: Production of decyl sulfide derivatives.

  • Substitution: Generation of various substituted p-toluenethiosulfonates.

Scientific Research Applications

Chemistry: S-Decyl p-toluenethiosulfonate is used as an intermediate in the synthesis of other organosulfur compounds and as a reagent in organic synthesis.

Medicine: The compound may be explored for its therapeutic properties, such as antimicrobial or anti-inflammatory effects.

Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which S-Decyl p-toluenethiosulfonate exerts its effects depends on the specific application. For example, in antimicrobial applications, it may disrupt microbial cell membranes, leading to cell death. The molecular targets and pathways involved would vary based on the biological system or industrial process .

Comparison with Similar Compounds

  • S-Phenyl p-toluenethiosulfonate

  • S-Benzyl p-toluenethiosulfonate

  • S-Octyl p-toluenethiosulfonate

Uniqueness: S-Decyl p-toluenethiosulfonate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This can affect its solubility, reactivity, and overall utility in various applications.

Properties

CAS No.

28519-33-7

Molecular Formula

C17H28O2S2

Molecular Weight

328.5 g/mol

IUPAC Name

1-decylsulfanylsulfonyl-4-methylbenzene

InChI

InChI=1S/C17H28O2S2/c1-3-4-5-6-7-8-9-10-15-20-21(18,19)17-13-11-16(2)12-14-17/h11-14H,3-10,15H2,1-2H3

InChI Key

BJWRHSVAOWXOSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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